molecular formula C25H28N2O B15165455 N~2~-(Triphenylmethyl)-L-isoleucinamide CAS No. 203446-09-7

N~2~-(Triphenylmethyl)-L-isoleucinamide

Cat. No.: B15165455
CAS No.: 203446-09-7
M. Wt: 372.5 g/mol
InChI Key: AEMZNBUQJOZQFO-CVDCTZTESA-N
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Description

N~2~-(Triphenylmethyl)-L-isoleucinamide is a compound that features a triphenylmethyl group attached to the nitrogen atom of L-isoleucinamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Triphenylmethyl)-L-isoleucinamide typically involves the protection of the amino group of L-isoleucine followed by the introduction of the triphenylmethyl group. One common method involves the use of triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride.

Industrial Production Methods

Industrial production of N2-(Triphenylmethyl)-L-isoleucinamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-(Triphenylmethyl)-L-isoleucinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The triphenylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the compound.

    Reduction: Formation of reduced derivatives, potentially leading to the removal of the triphenylmethyl group.

    Substitution: Formation of substituted derivatives with various functional groups replacing the triphenylmethyl group.

Scientific Research Applications

N~2~-(Triphenylmethyl)-L-isoleucinamide has several applications in scientific research:

    Chemistry: Used as a protecting group for amino acids during peptide synthesis.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical production.

Mechanism of Action

The mechanism of action of N2-(Triphenylmethyl)-L-isoleucinamide involves its interaction with specific molecular targets. The triphenylmethyl group can provide steric hindrance, protecting the amino group from unwanted reactions. Additionally, the compound may interact with enzymes or receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(Triphenylmethyl)-L-alaninamide: Similar structure but with alanine instead of isoleucine.

    N~2~-(Triphenylmethyl)-L-valinamide: Similar structure but with valine instead of isoleucine.

    N~2~-(Triphenylmethyl)-L-leucinamide: Similar structure but with leucine instead of isoleucine.

Uniqueness

N~2~-(Triphenylmethyl)-L-isoleucinamide is unique due to the presence of the isoleucine moiety, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

203446-09-7

Molecular Formula

C25H28N2O

Molecular Weight

372.5 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-(tritylamino)pentanamide

InChI

InChI=1S/C25H28N2O/c1-3-19(2)23(24(26)28)27-25(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19,23,27H,3H2,1-2H3,(H2,26,28)/t19-,23-/m0/s1

InChI Key

AEMZNBUQJOZQFO-CVDCTZTESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(C)C(C(=O)N)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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